molecular formula C26H25N3O2 B2361435 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 840485-39-4

1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2361435
CAS RN: 840485-39-4
M. Wt: 411.505
InChI Key: JRIZSAMQKBLQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
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Scientific Research Applications

Anti-Alzheimer's Activity

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, aiming to enhance Alzheimer's disease management through structural modifications that maintain key functionalities. The derivatives underwent in-vivo and in-vitro assessments, displaying promising results as anti-Alzheimer's agents, with some compounds showing excellent profiles compared to donepezil. This suggests their potential application in Alzheimer's disease treatment strategies (Gupta et al., 2020).

Antibacterial and Antitubercular Activity

Research into N-benzylated derivatives has also explored their utility in combating bacterial and tubercular infections. Studies on novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which share a structural motif with the compound , have shown that these entities can act as potent antitubercular agents against Mycobacterium tuberculosis. The efficacy of these compounds highlights the potential for developing new antibacterial and antitubercular treatments based on the chemical framework of 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Badiger & Khazi, 2013).

Metal-Organic Frameworks (MOFs) for Dye Adsorption

The synthesis of metal-organic frameworks (MOFs) utilizing components related to the discussed compound has been reported, showing effectiveness in adsorbing and separating anionic dyes from aqueous solutions. This application is crucial for environmental remediation and the treatment of industrial wastewater, demonstrating the compound's versatility beyond pharmaceutical uses (Zhao et al., 2020).

Synthesis and Cytotoxicity for Cancer Chemotherapy

Selenylated derivatives of imidazo[1,2-a]pyridines, which are structurally analogous to the compound of interest, have been synthesized and tested against breast cancer cells. These compounds have shown significant cytotoxic effects, inhibiting cell proliferation and inducing apoptosis, suggesting a pathway for developing new chemotherapeutic agents based on the chemical structure of 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. The research emphasizes the potential for these compounds in the treatment of breast cancer, showcasing their utility in medical research focused on cancer therapy (Almeida et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-11-13-19(14-12-18)16-29-22-8-4-3-7-21(22)27-26(29)20-15-25(30)28(17-20)23-9-5-6-10-24(23)31-2/h3-14,20H,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIZSAMQKBLQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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